Enantiomeric Purity: (R)-Isomer Guaranteed Purity vs. Racemic Mixture
Commercially supplied (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is guaranteed at a minimum purity of 98% by the manufacturer (ISO-certified), based on HPLC analysis . A second supplier corroborates a purity specification of 95% . In contrast, the racemic mixture of 7-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine, by definition, possesses an enantiomeric excess (ee) of 0%. Even if one were to procure the (S)-enantiomer from a separate vendor, it must be assured that its residual (R)-enantiomer content is within the required specifications for the intended application; the availability of the defined (R)-form as a separate, high-purity CAS-listed compound (1272739-43-1) provides this assurance.
| Evidence Dimension | Enantiomeric purity (chiral HPLC) |
|---|---|
| Target Compound Data | Purity ≥98% (NLT 98%) for the (R)-enantiomer |
| Comparator Or Baseline | Racemic 7-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine: enantiomeric excess = 0% |
| Quantified Difference | The (R)-enantiomer provides a minimum enantiomeric excess of approximately 96% (based on 98% purity) relative to the racemic mixture's 0% ee. |
| Conditions | Supplier-provided analytical data (HPLC); ISO-certified manufacturing environment |
Why This Matters
Selecting the (R)-enantiomer ensures validated chiral identity, which is critical for SAR campaigns targeting chiral biological environments and avoids the confounding variable of a racemic mixture.
